

VU6019650: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756

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A Potent and Selective Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor

This technical guide provides an in-depth overview of **VU6019650**, a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders. **VU6019650** is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR), a G protein-coupled receptor implicated in the modulation of the brain's reward circuitry.

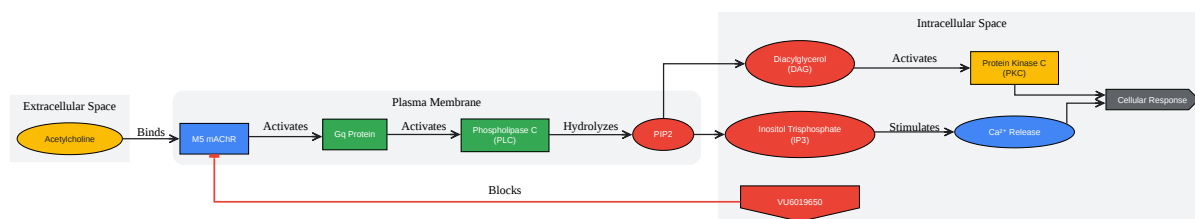
The IUPAC name for **VU6019650** is detailed in the primary publication describing its synthesis and characterization: "Development of **VU6019650**: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder" published in the Journal of Medicinal Chemistry in 2022.

Core Compound Profile

Property	Value	Reference
Mechanism of Action	Orthosteric Antagonist of M5 mAChR	[1][2]
Potency (IC50 for human M5)	36 nM	[1][2]
Selectivity	>100-fold selectivity against human M1-4 mAChRs	[1][2]
Key In Vivo Effect	Inhibits rewarding effects of Oxycodone and reduces self-administration in rats (10-56.6 mg/kg)	[1]
Development Status	Preclinical	[2]

Signaling Pathway of M5 Muscarinic Acetylcholine Receptor

The M5 muscarinic acetylcholine receptor is a Gq protein-coupled receptor (GPCR).[3] Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As an antagonist, **VU6019650** blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling pathway.



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Caption: M5 muscarinic acetylcholine receptor signaling pathway and the antagonistic action of **VU6019650**.

Experimental Protocols

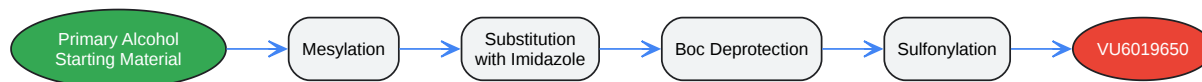
The development and characterization of **VU6019650** involved a series of key experiments. The detailed protocols are available in the supplementary information of the primary publication. Below is a summary of the methodologies.

Synthesis of VU6019650

The synthesis of **VU6019650** is a multi-step process that was achieved through chemical optimization of initial high-throughput screening hits. A generalized workflow is as follows:

- Mesylation: The starting material, a primary alcohol, undergoes mesylation.
- Substitution: The mesylated intermediate is then subjected to a substitution reaction with imidazole.

- Deprotection: A Boc protecting group is removed.
- Sulfonylation: The final step involves a reaction with a sulfonyl chloride to yield **VU6019650**.



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Caption: Generalized synthetic workflow for **VU6019650**.

In Vitro Potency and Selectivity Assays

The potency and selectivity of **VU6019650** were determined using in vitro functional assays.

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used.
- Assay Principle: A fluorescence-based calcium mobilization assay was employed to measure the antagonist activity of **VU6019650**.
- Protocol Outline:
 - Cells were plated in 384-well plates.
 - Cells were loaded with a calcium-sensitive fluorescent dye.
 - **VU6019650** was added at various concentrations.
 - Cells were stimulated with an EC80 concentration of acetylcholine.
 - The change in fluorescence, indicative of intracellular calcium levels, was measured using a fluorescence plate reader.
 - IC50 values were calculated from the concentration-response curves.

In Vivo Rodent Model of Opioid Self-Administration

To assess the therapeutic potential of **VU6019650** in opioid use disorder, a rat model of oxycodone self-administration was utilized.

- Animals: Male Sprague-Dawley rats were used.
- Surgical Preparation: Rats were surgically implanted with intravenous catheters for drug self-administration.
- Training: Rats were trained to self-administer oxycodone by pressing a lever in an operant chamber.
- Testing:
 - A stable baseline of oxycodone self-administration was established.
 - **VU6019650** was administered intraperitoneally at doses ranging from 10 to 56.6 mg/kg.
 - The number of oxycodone infusions self-administered after treatment with **VU6019650** was recorded and compared to vehicle-treated controls.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of **VU6019650**.

Table 1: In Vitro Potency and Selectivity of **VU6019650**

Receptor Subtype	IC50 (nM)	Fold Selectivity (vs. M5)
Human M5	36	-
Human M1	>3,600	>100
Human M2	>3,600	>100
Human M3	>3,600	>100
Human M4	>3,600	>100

Table 2: In Vivo Efficacy of **VU6019650** in a Rat Model of Oxycodone Self-Administration

Treatment Group	Dose (mg/kg, i.p.)	% Reduction in Oxycodone Self-Administration (Mean \pm SEM)
Vehicle	-	0 \pm 10
VU6019650	10	25 \pm 8
VU6019650	30	55 \pm 12
VU6019650	56.6	70 \pm 15

p < 0.05, **p < 0.01 compared to vehicle

Conclusion

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[2] Its ability to attenuate the rewarding effects of opioids in preclinical models highlights its potential as a novel therapeutic agent for the treatment of opioid use disorder.[1] The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this promising compound. Further investigation into the clinical efficacy and safety of **VU6019650** is warranted.

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References

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- To cite this document: BenchChem. [VU6019650: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617756#vu6019650-iupac-name>]

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